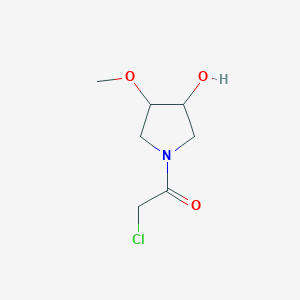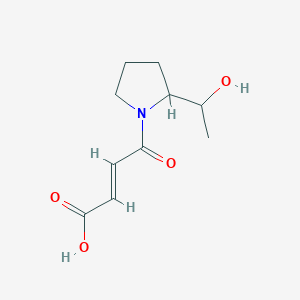
(E)-4-(2-(1-hydroxyethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
Übersicht
Beschreibung
(E)-4-(2-(1-hydroxyethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid, also known as E-4-HEPBA, is a synthetic molecule that has been used in scientific research for a variety of applications. It is a derivative of the amino acid pyrrolidone, which is an important building block of proteins. E-4-HEPBA is a versatile molecule, as it can be used as a starting material for the synthesis of other compounds, as well as a substrate for various biochemical reactions. In addition, it has been used in the study of its own biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Treatment of Muscle Wasting Diseases
LGD-4033 has been investigated for its potential to treat diseases that cause muscle wasting, such as muscular dystrophy, cancer cachexia, and age-related sarcopenia. Its anabolic effects could help in preserving or increasing lean muscle mass in patients suffering from these conditions .
Osteoporosis Management
Due to its ability to stimulate muscle growth, LGD-4033 may also aid in the management of osteoporosis. By increasing muscle strength, it could potentially reduce the risk of fractures and support the overall skeletal structure .
Age-Related Strength Loss
As people age, they often experience a natural decline in muscle strength and mass. LGD-4033 is being studied for its ability to enhance muscle strength and prevent frailty in the elderly, thereby improving their quality of life and independence .
Recovery from Hip Fractures
Hip fractures, particularly in the elderly, can lead to significant morbidity and mortality. Research into LGD-4033 includes its use to speed up recovery post-hip fracture by promoting muscle growth and strength around the affected area .
Counteracting Steroid Side Effects
Anabolic steroids can lead to undesirable side effects, including hormonal imbalances. LGD-4033, with its selective action, is being explored as a safer alternative to steroids for individuals requiring hormone therapy .
Aid in Hormone Replacement Therapy
For those undergoing hormone replacement therapy, LGD-4033 could offer a complementary approach to maintaining muscle mass and strength without the adverse effects associated with traditional hormone therapies .
Potential Anti-Catabolic Properties
There is interest in LGD-4033’s potential anti-catabolic properties that could prevent muscle wasting during periods of caloric deficit, which might be beneficial for individuals undergoing weight loss or management programs .
Research Chemical for Scientific Study
Lastly, LGD-4033 is available as a research chemical for scientific study. While not approved for human consumption, it provides a valuable tool for researchers to understand the role of androgens in muscle and bone physiology .
It’s important to note that LGD-4033 has not been approved by the U.S. Food and Drug Administration (FDA) for clinical use in humans, and its long-term effects are not fully known. Additionally, it is prohibited under the World Anti-Doping (WADA) Prohibited List . The information provided here is based on current research and is subject to change as new findings emerge.
Eigenschaften
IUPAC Name |
(E)-4-[2-(1-hydroxyethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-7(12)8-3-2-6-11(8)9(13)4-5-10(14)15/h4-5,7-8,12H,2-3,6H2,1H3,(H,14,15)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFTVKPOFDICHP-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1CCCN1C(=O)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(1-hydroxyethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



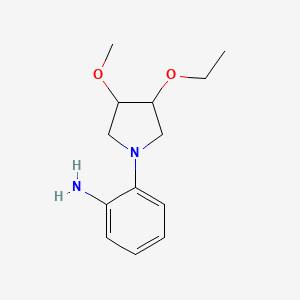

![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1477651.png)
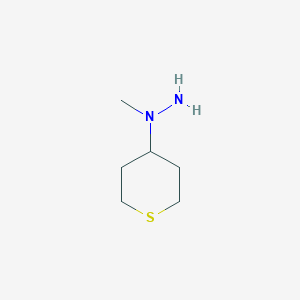

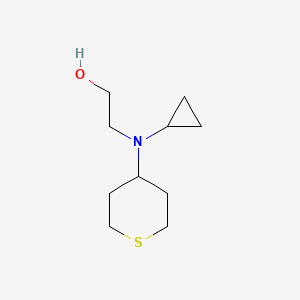
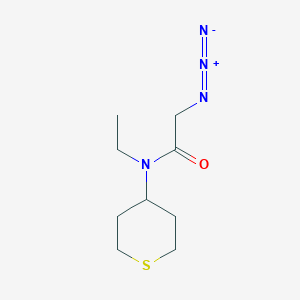
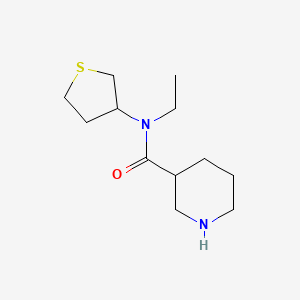
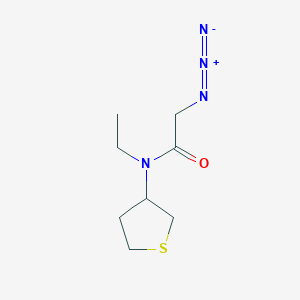

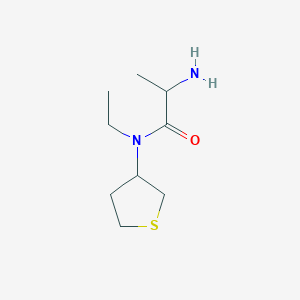
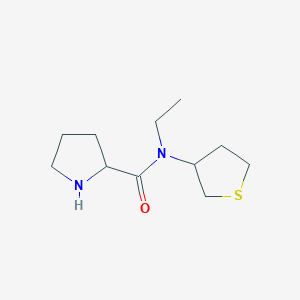
![9-Hydroxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477666.png)
